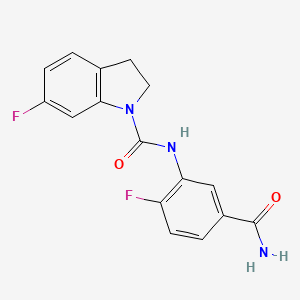
N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamide, commonly known as CFTR modulator, is a small molecule drug that has been used in scientific research for the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, leading to chronic lung infections, digestive problems, and infertility. CFTR modulators have shown promising results in improving the quality of life for CF patients by correcting the underlying genetic defect.
作用機序
N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators work by binding to specific sites on the N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR protein and altering its conformation, which increases its activity. There are three classes of N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators, each targeting a different type of N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR mutation. Class I modulators target mutations that prevent the N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR protein from being synthesized, while Class II modulators target mutations that prevent the N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR protein from reaching the cell surface. Class III modulators target mutations that reduce the activity of the N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR protein.
Biochemical and Physiological Effects:
N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators have been shown to have a number of biochemical and physiological effects in N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamide patients. These drugs increase the activity of the N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR protein, which regulates the transport of salt and water in and out of cells. This leads to improved lung function, reduced mucus production, and decreased risk of lung infections in N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamide patients. N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators have also been shown to improve digestive function and reduce the risk of intestinal blockages in N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamide patients.
実験室実験の利点と制限
N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators have several advantages for lab experiments. They are small molecule drugs that can be easily synthesized and modified for different applications. They have also been extensively studied for their effects on N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamide patients, making them a well-established tool for N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamide research. However, N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators also have some limitations for lab experiments. They are expensive and may not be readily available for all researchers. They may also have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulator research. One area of focus is the development of new N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators that can target a wider range of N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR mutations. Another area of focus is the optimization of existing N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators to improve their efficacy and reduce their side effects. Additionally, researchers are exploring the use of N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators in combination with other drugs to enhance their therapeutic effects. Finally, researchers are investigating the potential use of N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators in other diseases that involve ion transport defects, such as polycystic kidney disease and chronic obstructive pulmonary disease.
合成法
The synthesis of N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators involves a complex series of chemical reactions that require expertise in organic chemistry. The most commonly used method for synthesizing N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators is the Suzuki coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. Other methods, such as Buchwald-Hartwig amination and Sonogashira coupling, have also been used for synthesizing N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators.
科学的研究の応用
N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators have been extensively studied for their potential therapeutic effects in N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamide patients. These drugs work by correcting the underlying genetic defect that causes N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamide, which is a mutation in the cystic fibrosis transmembrane conductance regulator (N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR) gene. N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR modulators have been shown to increase the activity of the N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamideTR protein, which regulates the transport of salt and water in and out of cells. This leads to improved lung function, reduced mucus production, and decreased risk of lung infections in N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamide patients.
特性
IUPAC Name |
N-(5-carbamoyl-2-fluorophenyl)-6-fluoro-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2/c17-11-3-1-9-5-6-21(14(9)8-11)16(23)20-13-7-10(15(19)22)2-4-12(13)18/h1-4,7-8H,5-6H2,(H2,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMLZNKNFPAITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)F)C(=O)NC3=C(C=CC(=C3)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-benzylazetidin-2-yl)methyl]-6-methyl-1-benzothiophene-3-carboxamide](/img/structure/B7431435.png)
![N-[[1-(1,3-thiazol-2-ylmethyl)azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431439.png)
![N-[[1-(1,3-thiazol-4-ylmethyl)azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431453.png)
![N-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431454.png)
![N-[[1-[(5-methyl-1,2-oxazol-3-yl)methyl]azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431461.png)
![N-[[1-[(2-methyl-1,3-oxazol-5-yl)methyl]azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431462.png)
![N-[[1-[(5-methyl-1,3-oxazol-2-yl)methyl]azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431465.png)
![N-[1-[(3-fluorophenyl)methyl]cyclobutyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7431466.png)

![N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide](/img/structure/B7431476.png)
![9-[(2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B7431495.png)

![6-chloro-N-[(2-phenylcyclopentyl)methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7431509.png)
![2-[(3,4-dichlorophenyl)methyl]-N-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431542.png)